Indium--ruthenium (3/1)
Description
Significance in Advanced Materials Science and Chemistry
Indium-ruthenium intermetallic compounds, particularly RuIn₃, have garnered attention for their interesting electronic and catalytic properties. Research has revealed that RuIn₃ displays intrinsic semiconducting behavior at temperatures above 275 K. nih.gov This property is significant as semiconductors are fundamental components in most modern electronic devices. Furthermore, studies on single crystals of RuIn₃ have shown a pressure-induced insulator-to-metal transition at low temperatures, highlighting its potential for use in pressure-sensitive electronic switches or sensors. nih.gov Band structure calculations support these experimental findings, showing a direct energy gap that decreases with increasing pressure. nih.gov
Beyond electronics, the In-Ru system shows promise in the field of catalysis. Nanoparticles of RuIn₃ supported on carbon have been demonstrated as efficient electrocatalysts for the reduction of nitrate (B79036) to ammonia (B1221849). researchgate.net This application is highly relevant for both environmental remediation (treating nitrate-polluted water) and for the sustainable production of ammonia, a key component of fertilizers. The broader class of ruthenium-based intermetallics is also explored for other catalytic processes, such as CO₂ hydrogenation, indicating a rich field of research for these materials. wikipedia.org
Historical Context of Indium and Ruthenium Research in Solid State Chemistry
The investigation of the In-Ru system builds upon centuries of foundational chemical discovery. Ruthenium (Ru), a rare transition metal belonging to the platinum group, was the last of its group to be identified, a discovery made by the Russian scientist Karl Ernst Claus in 1844. wikipedia.org Indium (In), a softer, post-transition metal, was discovered earlier in 1863 by German chemists Ferdinand Reich and Hieronymous Theodor Richter.
The systematic study of intermetallic compounds gained significant momentum in the 20th century. The work of German chemist Eduard Zintl in the 1930s on "Zintl phases"—intermetallic compounds formed between electropositive and main group metals—provided a conceptual framework for understanding the ionic and covalent bonding within these materials. wikipedia.org While the In-Ru system involves a transition metal rather than an alkali or alkaline earth metal, the principles of directed bonding and charge transfer are still relevant. Modern research in solid-state chemistry involves precise thermodynamic measurements, such as the determination of the standard enthalpy of formation for RuIn₃ using high-temperature direct synthesis calorimetry, which provides crucial data for understanding the stability and formation of these alloys. researchgate.net The compilation of binary alloy phase diagrams for both indium and ruthenium systems represents the culmination of extensive experimental work in this field. indium.com
Overview of Indium-Ruthenium Intermetallic Compounds and Target Stoichiometry (RuIn₃)
The indium-ruthenium binary system is known to form several stable intermetallic compounds, each with a distinct crystal structure and stoichiometry. The specific phases and their stability ranges are detailed in the In-Ru phase diagram. researchgate.netindium.com This article focuses specifically on the indium-poor compound, RuIn₃.
RuIn₃ is a thermodynamically stable compound, as evidenced by its negative enthalpy of formation. It can be synthesized in various forms, including as single crystals for fundamental property measurements and as nanoparticles for catalytic applications. nih.govresearchgate.net
Research Findings on RuIn₃:
Detailed experimental and theoretical studies have established key properties of the RuIn₃ compound.
Crystal Structure: X-ray diffraction studies have confirmed that RuIn₃ possesses a tetragonal crystal structure. researchgate.net The specific crystallographic details are summarized in the table below.
| Property | Value |
| Crystal System | Tetragonal |
| Space Group | P4₂/mnm |
| Lattice Parameter (a) | 6.995 Å |
| Lattice Parameter (c) | 7.236 Å |
| Data sourced from ResearchGate. researchgate.net |
Thermodynamic Stability: The stability of the compound has been quantified through calorimetric measurements.
| Property | Value |
| Standard Enthalpy of Formation (ΔH°f) | -18.4 ± 1.9 kJ/mol of atoms |
| Data sourced from ResearchGate. researchgate.net |
Electronic Properties: RuIn₃ is characterized as a semiconductor with a narrow band gap. Its electrical resistivity is sensitive to both temperature and pressure.
| Property | Value |
| Electronic Behavior | Semiconductor |
| Energy Gap (at 0 GPa) | 0.222 eV |
| Pressure-Induced Transition | Insulator-to-Metal at ~1.2 GPa (low temperature) |
| Data sourced from PubMed. nih.gov |
Properties
CAS No. |
12030-31-8 |
|---|---|
Molecular Formula |
In3Ru |
Molecular Weight |
445.5 g/mol |
InChI |
InChI=1S/3In.Ru |
InChI Key |
WGDLYKUYDQQMFT-UHFFFAOYSA-N |
Canonical SMILES |
[Ru].[In].[In].[In] |
Origin of Product |
United States |
Synthetic Methodologies for Indium Ruthenium Intermetallic Phases
Advanced Synthesis Techniques for Intermetallic Compounds
The production of indium-ruthenium intermetallic phases can be achieved through various advanced methods, each offering distinct advantages in terms of phase control, material form (e.g., bulk, thin film, powder), and scalability. These techniques span solid-state, solution-based, and vapor-phase approaches.
Mechanochemical Synthesis Approaches for Indium-Ruthenium Intermetallics
Mechanochemical synthesis is a solid-state technique that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations at or near room temperature. This method is particularly promising for synthesizing intermetallics from elements with significant disparities in melting points and densities. researchgate.netrsc.org The process generally proceeds through several stages:
Formation of nano-sized layered composite structures through repeated fracturing and cold-welding of the initial powder particles. This dramatically increases the contact area between the reactants. researchgate.netrsc.org
Synthesis of the intermetallic compound within these nanostructured composites. researchgate.netrsc.org
Dissolution of the newly formed intermetallic into the excess metal solvent to yield a solid solution. researchgate.netrsc.org
While direct studies on the mechanochemical synthesis of In-Ru are not widely detailed, research on the analogous Gallium-Ruthenium (Ga-Ru) system provides valuable insights. In the Ga-Ru system, mechanical activation in a high-energy planetary ball mill using liquid gallium and solid ruthenium powder leads to the formation of GaₓRuᵧ intermetallics. researchgate.netsemanticscholar.org The intensive mechanical treatment causes the liquid metal (gallium) to penetrate the grain boundaries of the solid metal (ruthenium), reducing its strength and creating a large reactive surface that facilitates the rapid formation of the intermetallic compound. researchgate.netsemanticscholar.org A similar principle would apply to the In-Ru system, where solid ruthenium powder would be milled with indium, which has a low melting point (156.6 °C).
Solution-Based and Deposition Techniques for Indium-Ruthenium Systems
Solution-based routes offer an alternative pathway to forming indium-ruthenium compounds, often under milder conditions than high-temperature solid-state reactions. These methods can provide excellent mixing at the atomic level, potentially leading to high phase purity.
One documented solution-based interaction involves the reduction of ruthenium(III) by indium(I) in an aqueous medium. nih.gov The reaction proceeds according to the stoichiometry In(I) + 2Ru(III) → In(III) + 2Ru(II), indicating a clear redox pathway for the formation of a mixed indium-ruthenium system in solution. nih.gov The kinetics of this reaction are consistent with a two-step mechanism initiated by the formation of a transient In(II) species. nih.gov
Deposition techniques, such as Atomic Layer Deposition (ALD), are crucial for creating thin films of ruthenium for applications in microelectronics. european-mrs.com While not forming a bulk intermetallic, the principles of precursor chemistry and surface reactions are relevant. ALD relies on sequential, self-limiting surface reactions of chemical precursors. harvard.edu The development of volatile and thermally stable ruthenium amidinate complexes, for example, has been explored to overcome the limitations of older precursors that required harsh oxidizing agents incompatible with many substrates. harvard.edu
| Synthesis Technique | Description | Key Findings/Relevance to In-Ru | References |
|---|---|---|---|
| Mechanochemical Synthesis | High-energy ball milling of precursor powders to induce solid-state reactions. | Effective for systems with different melting points. Analogous Ga-Ru system shows formation of GaₓRuᵧ intermetallics. | researchgate.netrsc.orgresearchgate.netsemanticscholar.org |
| Solution-Based Redox Reaction | Reaction of In(I) and Ru(III) in aqueous solution. | Demonstrates a direct chemical pathway: In(I) + 2Ru(III) → In(III) + 2Ru(II). | nih.gov |
| High-Temperature Direct Synthesis | Direct reaction of elemental precursors at high temperatures, often in a calorimeter. | Successfully used to synthesize the specific phase RuIn₃ and measure its enthalpy of formation. | researchgate.net |
| Physical/Chemical Vapor Deposition (PVD/CVD) | Deposition of thin films from vapor-phase precursors. | Used to create Ru alloy films. Control of precursor chemistry and temperature is critical to avoid impurities. | americanelements.comwikipedia.org |
| High-Pressure High-Temperature (HPHT) | Application of extreme pressure and temperature to induce phase formation. | Allows for greater control of sample composition and can produce novel or metastable phases not accessible by other means. | frontiersin.orgbris.ac.uk |
Physical Vapor Deposition Methods for Indium-Ruthenium Alloys
Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) are key technologies for producing high-quality thin films of metallic alloys. PVD techniques, such as sputtering, are used to create targets for thin film deposition in semiconductor and optical applications. americanelements.com
CVD of ruthenium presents a unique challenge because the metal itself is highly catalytic and can activate C-H and C-C bonds in the organometallic precursors. wikipedia.org This catalytic decomposition can lead to significant carbon incorporation in the deposited film, compromising its purity. wikipedia.org Therefore, successful CVD of ruthenium-containing films requires careful design of precursor molecules and precise control over kinetic factors, such as substrate temperature and precursor residence time on the surface, to favor desorption of ligands over their decomposition. wikipedia.org
High-Temperature and High-Pressure Synthesis of Indium-Ruthenium Phases
High-temperature and high-pressure (HPHT) methods are powerful tools for synthesizing intermetallic compounds, including those that may be metastable or difficult to form under ambient conditions. High-temperature direct synthesis calorimetry has been successfully employed to form the specific intermetallic compound RuIn₃. researchgate.net In this method, the constituent elements are reacted at a high temperature (1273±2 K), and the heat of formation is measured directly, confirming the synthesis of the phase. researchgate.net The standard enthalpy of formation for RuIn₃ was reported as -18.4 ± 1.9 kJ/mol of atoms. researchgate.net
The application of high pressure can significantly alter phase diagrams, inducing transformations to new crystalline structures. bohrium.com For instance, in Fe-Ru alloys, pressure can induce an α(b.c.c.) ⇄ ϵ(h.c.p.) transformation. bohrium.com HPHT synthesis offers greater control over sample composition compared to other high-temperature methods like arc-melting and is effective in producing pure, crystalline phases of alloys like NdRe₂. frontiersin.org Research on ruthenium under HPHT conditions has provided experimental data on its solid-liquid phase transition at high pressures, contributing to a better understanding of its behavior during synthesis. bris.ac.uk
Precursor Chemistry and Reaction Pathways in Indium-Ruthenium (3/1) Formation
The choice of precursors is fundamental to the successful synthesis of a target intermetallic phase like RuIn₃. The reaction pathway is dictated by the nature of these precursors and the synthesis conditions.
For solid-state and high-temperature melt synthesis, the precursors are typically the high-purity elements themselves, indium and ruthenium. researchgate.net The pathway involves the direct reaction of elemental In and Ru at elevated temperatures to form the thermodynamically stable RuIn₃ phase. researchgate.net
For vapor deposition techniques like CVD and ALD, molecular precursors are required.
Indium Precursors : Trimethylindium (TMI) is a widely used precursor for depositing indium-containing films, such as InN and In₂O₃. aip.org Its thermal decomposition pathway has been studied extensively. aip.org Other classes of precursors include indium trisguanidinates and heteroleptic indium aminothiolates, which are designed for improved stability and reactivity in CVD processes. aip.orgresearchgate.net
Ruthenium Precursors : A variety of ruthenium precursors have been developed for CVD. These include organometallic compounds like ruthenocenes and ruthenium carbonyls (e.g., Ru₃(CO)₁₂). harvard.edu Ruthenium trichloride (B1173362) (RuCl₃) can also be used as a starting material to synthesize more complex carbonyl complexes. google.com More recently, ruthenium amidinate complexes have been synthesized, offering the advantage of having reactive metal-nitrogen bonds that facilitate deposition with co-reactants like hydrogen or ammonia (B1221849). harvard.edu
The reaction pathway in solution can be different, as seen in the reduction of Ru(III) complexes by In(I), which proceeds via an outer-sphere electron transfer mechanism involving transient In(II). nih.gov
| Element | Precursor Name | Formula | Typical Application | References |
|---|---|---|---|---|
| Indium | Elemental Indium | In | High-Temperature Solid-State Synthesis | researchgate.net |
| Indium | Trimethylindium (TMI) | In(CH₃)₃ | CVD/ALD | aip.org |
| Indium | Tris(N,N′-diisopropyl-2-dimethylamido-guanidinato) indium (III) | In(iPr-Me-guanidinate)₃ | CVD/ALD | aip.org |
| Ruthenium | Elemental Ruthenium | Ru | High-Temperature Solid-State Synthesis | researchgate.net |
| Ruthenium | Ruthenium Trichloride | RuCl₃ | Synthesis of other Ru precursors | google.com |
| Ruthenium | Bis(di-tert-butylacetamidinato)ruthenium(II) dicarbonyl | Ru(tBuNC(Me)NtBu)₂(CO)₂ | CVD/ALD | harvard.edu |
Control of Stoichiometry and Phase Purity for Indium-Ruthenium (3/1)
Achieving the precise 3:1 stoichiometry of In₃Ru and ensuring high phase purity are critical challenges in its synthesis. Control over these factors depends heavily on the chosen synthetic method.
In solid-state synthesis, precise weighing of high-purity elemental precursors is the first step. Using a sealed container, such as a quartz ampoule, is crucial to prevent the loss of the more volatile component (indium) at high temperatures and to avoid contamination from the atmosphere, thereby maintaining stoichiometric control. umich.edu The formation of the RuIn₃ phase via high-temperature direct synthesis calorimetry demonstrates that under specific thermal conditions, this particular stoichiometry is thermodynamically favored. researchgate.net
In vapor deposition methods, stoichiometry and purity are controlled by regulating the flow rates of the indium and ruthenium precursors, the substrate temperature, and the reactor pressure. The chemical design of the precursors is also vital. As noted for ruthenium CVD, ligands must be chosen that can be removed cleanly without leaving behind impurities like carbon. wikipedia.org The temperature must be high enough to drive the deposition reaction but low enough to prevent undesirable precursor decomposition in the gas phase or on the film surface. wikipedia.org
For solution-based synthesis, the stoichiometry of the reactants in the solution is a primary control parameter. The 2:1 ratio of Ru(III) to In(I) in the documented redox reaction dictates the consumption of the reagents in that specific pathway. nih.gov Subsequent processing steps would be required to isolate a solid intermetallic phase from the resulting solution containing In(III) and Ru(II).
Finally, methods like HPHT synthesis can provide enhanced control over composition, leading to purer crystalline phases compared to techniques like arc-melting, which can suffer from issues of elemental segregation or incomplete reaction. frontiersin.org
Nanoscale Synthesis of Indium-Ruthenium Intermetallics
The synthesis of indium-ruthenium (In-Ru) intermetallic compounds at the nanoscale, specifically the In₃Ru phase, is an area of specialized research. While general methods for producing bimetallic nanoparticles are well-established, detailed reports specifically on the synthesis of In₃Ru nanoparticles are not widely available in the current scientific literature. However, insights can be drawn from established synthesis techniques for other intermetallic nanoparticles, which can be broadly categorized into thermal methods and solution-phase (wet-chemical) methods.
General Synthetic Approaches:
Thermal Decomposition: This method involves heating organometallic precursors in a high-boiling point solvent. nih.gov The precursors decompose at elevated temperatures, leading to the nucleation and growth of nanoparticles. For an In-Ru system, this would involve the simultaneous decomposition of suitable indium and ruthenium precursors. Control over parameters such as reaction temperature, precursor concentration, and the presence of stabilizing agents is crucial for obtaining the desired size and composition. nih.gov
Co-reduction in Solution: This is a common wet-chemical method where salts of the constituent metals are co-reduced in a solution by a reducing agent. google.comchemrxiv.org For the synthesis of In-Ru nanoparticles, this would entail dissolving indium and ruthenium salts (e.g., chlorides or nitrates) in a solvent, often in the presence of a capping agent to control growth and prevent agglomeration, followed by the addition of a reducing agent like sodium borohydride (B1222165) or a polyol. chemrxiv.orgresearchgate.net The relative reduction potentials of the metal ions and the kinetics of the reaction play a critical role in the formation of a homogeneous alloy rather than separate metallic phases. researchgate.net
Seeded Growth: This technique involves the use of pre-existing nanoparticles as "seeds" onto which a second metal is deposited. google.com This method can be used to create core-shell structures or to promote the formation of an intermetallic phase at the interface.
Research Findings on Related Systems:
While specific data on In₃Ru nanoparticle synthesis is scarce, research on other bimetallic systems provides valuable insights. For instance, the synthesis of cobalt-ruthenium (Co-Ru) nanoalloys has been achieved through the co-reduction of metal salts in an alcohol medium, which acts as both a solvent and a mild reducing agent. chemrxiv.orgresearchgate.net The formation of a bimetallic phase was confirmed, and the particle size could be tuned by adjusting the composition. researchgate.net Similarly, palladium-ruthenium (Pd-Ru) alloy nanoparticles have been synthesized via a sol-gel route followed by thermal reduction. acs.org
These examples suggest that solution-phase synthesis methods, such as co-reduction, are promising routes for the preparation of In-Ru intermetallic nanoparticles. The choice of precursors, reducing agents, solvents, and reaction conditions would need to be carefully optimized to achieve the desired In₃Ru stoichiometry and prevent the formation of other intermetallic phases or segregated nanoparticles.
Challenges and Future Directions:
The primary challenge in synthesizing In₃Ru nanoparticles lies in the precise control over the stoichiometry and the prevention of oxidation, particularly of indium. The development of specific organometallic precursors for indium and ruthenium that exhibit similar decomposition kinetics could be a key area of future research. Furthermore, in-situ characterization techniques would be invaluable in understanding the nucleation and growth mechanisms of In-Ru nanoparticles, paving the way for the rational design of synthetic protocols for the In₃Ru phase. The exploration of novel synthetic routes, such as microwave-assisted synthesis or sonochemical methods, may also offer new avenues for the controlled production of these materials.
Due to the limited availability of specific research data on the nanoscale synthesis of the Indium--ruthenium (3/1) compound, a detailed data table with experimental findings cannot be provided at this time.
Advanced Characterization of Indium Ruthenium Intermetallic Compounds
Structural Elucidation Techniques
The determination of the precise atomic arrangement within In₃Ru is fundamental to understanding its properties. This is primarily achieved through diffraction and microscopy methods.
X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SC-XRD)
The primary method for determining the crystal structure of In₃Ru has been X-ray diffraction. The foundational work on the crystallography of this compound was established through analysis of single-crystal and powder diffraction data.
In₃Ru crystallizes in a tetragonal system, which is characterized by a unit cell with two equal-length axes perpendicular to each other, and a third axis of a different length that is perpendicular to the other two. The specific space group identified for In₃Ru is P-4n2 (No. 118). This space group belongs to the tetragonal crystal system and dictates the symmetry operations that can be applied to the atomic positions within the unit cell, leaving the crystal structure unchanged.
The lattice parameters, which define the dimensions of the unit cell, have been determined for In₃Ru. These parameters are crucial for precisely describing the crystal lattice.
Table 1: Crystal Data for In₃Ru
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | P-4n2 |
| Space Group Number | 118 |
| a | 7.02 Å |
| c | 6.94 Å |
| α, β, γ | 90° |
| Volume | 342.10 ų |
Data sourced from computational materials science databases.
The atomic positions within the unit cell have also been defined. In the In₃Ru structure, the ruthenium and indium atoms occupy specific Wyckoff positions, which are sets of points that are equivalent under the symmetry operations of the space group. There is one unique site for the ruthenium atoms and two distinct sites for the indium atoms.
Table 2: Atomic Positions and Wyckoff Sites for In₃Ru
| Atom | Wyckoff Symbol | x | y | z |
|---|---|---|---|---|
| Ru | 2a | 0 | 0 | 0 |
| In1 | 2c | 0 | 0.5 | 0 |
| In2 | 4f | 0 | 0.5 | 0.25 |
Data represents idealized atomic positions in the crystal structure.
The bonding environment within In₃Ru is complex. Each ruthenium atom is coordinated with eight indium atoms, with Ru-In bond distances ranging from approximately 2.69 to 2.83 Å. The indium atoms exhibit two different coordination environments. The In1 site is linearly coordinated with two ruthenium atoms, while the In2 site is coordinated with three ruthenium atoms in a different geometry.
Electron Microscopy (e.g., SEM, TEM, EDX) for Microstructural Analysis
Spectroscopic and Elemental Composition Analysis
Spectroscopic techniques are employed to probe the electronic structure and elemental composition of materials, providing insights that are complementary to structural analysis.
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near-Edge Structure (XANES)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. X-ray Absorption Near-Edge Structure (XANES) provides information about the local geometric and electronic structure around an absorbing atom. Despite the utility of these techniques, specific experimental XPS and XANES data for the In₃Ru compound have not been reported in the surveyed literature. Such data would be critical for understanding the surface chemistry, oxidation states of indium and ruthenium, and the local coordination environment in this intermetallic phase.
Mössbauer Spectroscopy for Local Electronic and Magnetic Environments
Mössbauer spectroscopy is a powerful technique for investigating the local electronic and magnetic environment of specific nuclei within a solid. For ruthenium-containing materials, ⁹⁹Ru Mössbauer spectroscopy can provide detailed information about oxidation states, site occupancy, and magnetic ordering. A review of the available scientific literature indicates that Mössbauer spectroscopy studies have not been specifically conducted or reported for the In₃Ru intermetallic compound.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Molecular Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are typically employed for the structural elucidation of molecular compounds rather than bulk intermetallic solids. While these techniques are invaluable for studying discrete molecular complexes containing indium and ruthenium, they are generally not applicable to the characterization of the bulk crystal structure of an intermetallic alloy like In₃Ru. No studies utilizing these methods for the analysis of In₃Ru have been found in the scientific literature.
Table 3: List of Compound Names
| Compound Name | Formula |
|---|---|
| Indium-ruthenium (3/1) | In₃Ru |
| Indium | In |
Infrared (IR) and UV-Visible Spectroscopy for Electronic Transitions
The study of electronic transitions in metallic systems like In₃Ru provides fundamental insights into their electronic band structure, including the nature and energy of interband transitions. While direct experimental Infrared (IR) and UV-Visible (UV-Vis) spectra for In₃Ru are not extensively reported in the literature, the optical properties of intermetallic compounds are generally governed by the collective behavior of their electrons in the solid state.
In metals and intermetallic compounds, electronic transitions occur between occupied and unoccupied energy bands. For a compound like In₃Ru, transitions would be expected to involve the d-bands of ruthenium and the s- and p-bands of indium. The energy and intensity of these transitions are dictated by the joint density of states and the selection rules for electronic transitions in a crystalline solid.
In the absence of specific experimental spectra for In₃Ru, a general understanding can be inferred from the study of related systems and theoretical calculations. The electronic structure of ruthenium-containing alloys often reveals a high density of states near the Fermi level, primarily due to the Ru 4d orbitals. wikipedia.org Electronic transitions from these occupied d-states to unoccupied states above the Fermi level would be expected to give rise to absorption features in the UV-Visible range. The specific energies of these transitions would be sensitive to the local chemical environment and the degree of hybridization between the Ru 4d and In 5s/5p orbitals.
It is important to note that for metallic systems, plasmonic effects can also significantly influence the optical spectra. These collective oscillations of the conduction electrons can lead to broad absorption features, often in the UV or visible range, which can sometimes obscure the finer details of interband transitions.
Advanced Diffraction and Scattering Studies
Neutron Scattering for Magnetic Structures
Neutron scattering is a powerful technique for determining the magnetic structure of materials due to the neutron's magnetic moment, which interacts with any ordered magnetic moments in a crystal. The magnetic properties of intermetallic compounds containing transition metals like ruthenium can range from Pauli paramagnetism to more complex magnetic ordering such as ferromagnetism or antiferromagnetism.
For the In-Ru system, the magnetic properties are not well-documented in publicly available literature. Ruthenium metal itself is paramagnetic. uky.edu Theoretical studies on Fe-Co alloys with ruthenium impurities have shown that Ru can carry a finite magnetic moment and couple ferromagnetically to the host. researchgate.net However, the magnetic behavior of a specific intermetallic phase like In₃Ru would depend critically on its crystal structure and electronic band structure.
In the event of magnetic ordering in In₃Ru, neutron diffraction would be the definitive method to determine the arrangement of magnetic moments on the ruthenium atoms. A neutron diffraction experiment would involve measuring the scattered neutron intensity as a function of the scattering angle. The appearance of additional Bragg peaks in the diffraction pattern below a certain critical temperature (the magnetic ordering temperature) would be a clear indication of long-range magnetic order. The positions and intensities of these magnetic Bragg peaks would allow for the determination of the magnetic unit cell and the direction and magnitude of the ordered magnetic moments.
Synchrotron Radiation Techniques (e.g., EXAFS) for Local Coordination
Synchrotron-based X-ray absorption spectroscopy (XAS) techniques, such as Extended X-ray Absorption Fine Structure (EXAFS), are invaluable for determining the local atomic environment around a specific element in a material. For In₃Ru, one could perform EXAFS measurements at the Ru K-edge or the In K-edge to probe the local coordination around the ruthenium and indium atoms, respectively.
The EXAFS signal arises from the interference between the outgoing photoelectron wave from the absorbing atom and the waves backscattered from its neighboring atoms. Analysis of the EXAFS spectrum can provide quantitative information about the number, type, and distance of the nearest-neighbor atoms.
The standard enthalpy of formation for RuIn₃ has been reported as -18.4 ± 1.9 kJ/mol of atoms, indicating that the compound is thermodynamically stable. This stability arises from the specific bonding interactions between indium and ruthenium atoms in their crystalline arrangement.
Electronic Structure and Chemical Bonding in Indium Ruthenium Intermetallics
First-Principles Calculations and Density Functional Theory (DFT) for In-Ru Systems
The electronic structure and stability of indium-ruthenium systems are primarily investigated using first-principles calculations grounded in Density Functional Theory (DFT). researchgate.net These computational methods allow for the accurate prediction of ground-state properties, including crystal structure, phase stability, and electronic band configurations.
For In₃Ru, calculations have been instrumental in refining its crystal structure and understanding its intrinsic properties. While early studies identified the structure as CoGa₃-type (space group P-4n2), subsequent work and DFT calculations have established that it crystallizes in the higher symmetry FeGa₃-type tetragonal structure. researchgate.netacs.org This structure belongs to the space group P4₂/mnm (No. 136) and contains 16 atoms per unit cell. acs.orgresearchgate.net
Various DFT-based approaches have been employed to study In₃Ru and related compounds. The calculations are often performed using projector augmented-wave (PAW) methods within a generalized gradient approximation (GGA), such as the Perdew-Burke-Ernzerhof (PBE) functional, to describe the exchange-correlation energy. researchgate.net To more accurately predict the electronic properties of narrow-band-gap semiconductors like In₃Ru, advanced functionals are often necessary. For instance, the modified Becke-Johnson (mBJ) potential has been used, as it typically provides a better estimation of the band gap compared to standard GGA functionals. aps.org Such theoretical studies provide a microscopic picture that complements and explains experimental findings. researchgate.net
Table 1: Crystallographic Data for In₃Ru (FeGa₃-type structure)
| Property | Value | Source |
|---|---|---|
| Space Group | P4₂/mnm (No. 136) | researchgate.net |
| Lattice Parameter, a | 7.001 Å | researchgate.net |
| Lattice Parameter, c | 7.246 Å | researchgate.net |
Band Structure Analysis and Fermi Surface Properties of Indium-Ruthenium Phases
The electronic nature of In₃Ru has been a subject of some discussion, with early reports suggesting metallic behavior while more recent, detailed studies identify it as a narrow-band-gap semiconductor. aps.orgarxiv.org
Experimental Observations: Initial electrical resistivity measurements on needle-like crystals of In₃Ru indicated characteristics of a typical metal. However, subsequent transport measurements on polycrystalline samples revealed clear semiconducting behavior. researchgate.netaps.org These studies report a crossover in the Seebeck coefficient from a large negative value at room temperature (e.g., -400 μV/K) to a positive value at higher temperatures (e.g., 461 K), which is indicative of a complex, multi-band system with both electron (n-type) and hole (p-type) carriers contributing to transport. aps.orgarxiv.orgaip.org
Band Gap: DFT calculations confirm the semiconducting nature of In₃Ru, predicting a narrow, indirect band gap. The calculated value of the gap ranges from 0.22 eV to 0.45 eV, depending on the computational method used. aps.orgnih.gov This small gap explains the observed semiconducting properties and the temperature-dependent transport phenomena.
Density of States and Fermi Surface: The electronic structure of FeGa₃-type compounds like In₃Ru is characterized by a sharp variation in the density of states (DOS) near the Fermi level, which is located within the narrow band gap. researchgate.netacs.org The presence of this band gap means that, in its pure, stoichiometric form, In₃Ru does not have a Fermi surface in the sense of a metallic material where the Fermi level intersects electronic bands. Instead, the electronic properties are dictated by the states at the valence band maximum (VBM) and the conduction band minimum (CBM). The sharp, peak-like features in the DOS near these band edges are crucial for the material's significant thermoelectric response. researchgate.net
Table 2: Reported Electronic Properties of In₃Ru
| Property | Reported Value | Source |
|---|---|---|
| Band Gap (experimental) | 0.45 eV | aps.org |
| Band Gap (calculated, DFT) | 0.222 eV | nih.gov |
| Seebeck Coefficient (300 K) | ~ -400 μV/K | arxiv.org |
Hybridization Effects and Orbital Contributions (e.g., Ru d-states, In p-states)
The electronic properties of In₃Ru are a direct consequence of the chemical bonding and orbital interactions between the constituent atoms. The band structure near the Fermi level is dominated by the hybridization of ruthenium's 4d orbitals and indium's 5p orbitals. acs.org
This strong covalent interaction between the Ru d-states and the In p-states is a characteristic feature of FeGa₃-type intermetallics. acs.org This hybridization leads to the formation of both bonding and anti-bonding states, which define the valence and conduction bands, respectively. The specific arrangement of these orbitals results in the narrow band gap. Analysis of the projected density of states (PDOS) from DFT calculations shows that the states forming the valence band maximum are primarily of In-p character, while the conduction band minimum is composed of a mix of Ru-d and In-p states. This d-p hybridization is responsible for the sharp features in the DOS near the band edges, a key factor for achieving a high Seebeck coefficient, which is beneficial for thermoelectric applications. researchgate.netacs.org
Valence Electron Concentration and Stability Considerations for InRu₃
The stability of intermetallic phases can sometimes be predicted using simple electron counting rules, such as the valence electron concentration (VEC). The VEC is the total number of valence electrons per atom. For In₃Ru, the calculation is as follows:
Indium (In), a group 13 element, has 3 valence electrons.
Ruthenium (Ru), a group 8 element, has 8 valence electrons.
VEC for In₃Ru = (3 × 1 + 8 × 3) / 4 = 27 / 4 = 6.75
Empirical rules, like the Hume-Rothery rules, often correlate VEC with crystal structure. For instance, a VEC value of less than 6.87 is often associated with the formation of a body-centered cubic (BCC) solid solution. aip.org However, In₃Ru adopts a complex tetragonal structure, not a simple BCC lattice. researchgate.net
This deviation highlights the limitations of using VEC alone to predict the structure and stability of many intermetallic compounds. While VEC is a useful guideline, other critical factors such as the difference in atomic radii, electronegativity of the constituent elements, and the specific nature of orbital hybridization play a decisive role in determining the final, stable crystal structure. researchgate.net The stability of the FeGa₃-type structure for In₃Ru is ultimately confirmed by DFT calculations of its formation energy and by its successful experimental synthesis. arxiv.orgaip.org
Theoretical Insights into Metal-Ligand Interactions in Indium-Ruthenium Complexes
In the context of a solid-state intermetallic compound like In₃Ru, the concept of "metal-ligand interactions" translates to the nature of the interatomic bonding within the crystal lattice. The bonding in such compounds is complex, typically featuring a mixture of metallic, covalent, and ionic characteristics. researchgate.net
Theoretical analyses based on DFT are used to elucidate these interactions. nih.gov
Ionic Bonding: Charge transfer between atoms can be quantified using methods like Mulliken population analysis or Quantum Theory of Atoms in Molecules (QTAIM). researchgate.netnih.gov In similar ruthenium-based intermetallics, a net transfer of electrons from the more electropositive element (like aluminum) to ruthenium and the non-metal (like boron) is observed, indicating a degree of ionic character in the bonds. nih.gov A similar charge transfer is expected from indium to the more electronegative ruthenium, contributing an ionic component to the Ru-In bonds.
Modern computational chemistry provides tools like the Electron Localizability Indicator (ELI) and Crystal Orbital Bond Index (COBI) to quantitatively describe these varied interactions, revealing the spatial distribution of different bond types and their relative strengths. researchgate.netlnu.edu.ua For In₃Ru, the combination of these bonding types results in its unique electronic structure and promising thermoelectric properties.
Magnetic Phenomena in Indium Ruthenium Intermetallic Compounds
Spin-Density-Wave Transitions in Related Ruthenium Systems
A spin-density wave (SDW) is a collective magnetic state characterized by a periodic modulation of the spin density in a material. This phenomenon often arises in low-dimensional, anisotropic compounds at low temperatures. researchgate.net The formation of an SDW is a type of antiferromagnetic ordering where the spin and the SDW are coupled, and it is often driven by the nesting of the Fermi surface. researchgate.net
While direct evidence of SDW transitions in the Indium-Ruthenium (3/1) compound is not extensively documented, the study of related ruthenium systems provides valuable insights. For instance, the iron-based pnictide superconductors, such as SrFe₂₋ₓNiₓAs₂, which also feature a transition metal, exhibit an interplay between superconductivity and a spin-density wave state. researchgate.net In these materials, the SDW state is characterized by a static wave of electronic spin density, leading to a form of anti-ferromagnetic order. researchgate.net The stabilization of the SDW in compounds like SrFe₂As₂ is attributed to Fermi surface nesting. researchgate.net
Theoretical frameworks have been developed to describe the physics of fluctuating spin density wave order. These theories, often employing U(1) and SU(2) gauge theories, describe the transition from a state with a large Fermi surface to one with smaller pockets induced by the local SDW order. nih.gov The phase diagrams predicted by these models show that the onset of SDW order can occur directly or through intermediate non-Fermi-liquid phases. nih.gov
Ferromagnetic and Antiferromagnetic Ordering in Indium-Ruthenium Materials
Ferromagnetism and antiferromagnetism are the two primary forms of long-range magnetic order. In ferromagnetic materials, the magnetic moments of atoms align in the same direction, resulting in a strong net magnetization. In antiferromagnetic materials, adjacent atomic magnetic moments align in opposite directions, leading to a zero net magnetization in the simplest cases.
Intermetallic compounds exhibit a vast range of magnetic and magnetostructural transitions. tu-darmstadt.de The magnetic behavior of these compounds is highly dependent on their crystal structure and the nature of the constituent elements. tu-darmstadt.demdpi.com For instance, rare-earth (R) and transition-metal (T) based intermetallics are known for their significant magnetic properties, which can be tuned for applications such as permanent magnets and magnetic recording media. tu-darmstadt.demdpi.com
In the context of ruthenium-containing materials, both ferromagnetic and antiferromagnetic ordering are observed. While elemental ruthenium is typically paramagnetic at room temperature, a metastable tetragonal phase can exhibit ferromagnetism. wikipedia.org Several ruthenium compounds display antiferromagnetic behavior. For example, studies on ruthenium(III) coordination compounds like [Ru(NH₃)₅Cl]Cl₂ and the A₂RuCl₅·H₂O series (where A = Cs, Rb, K) have identified them as antiferromagnetic. researchgate.netresearchgate.net Similarly, ternary ruthenium(III) complexes with α-alanine and nucleic acid constituents also show antiferromagnetic interactions. zenodo.org
In hexagonal perovskite-structured compounds like Sr₃LiRuO₆ and Sr₃NaRuO₆, the magnetic ground state is predominantly antiferromagnetic, with a minor ferromagnetic component. diamond.ac.uk The magnetic ordering in these materials is complex, with the orientation of the ruthenium ion spins being a key factor. diamond.ac.uk The study of intermetallic layered compounds such as La₁₋ₓTbₓMn₂Si₂ reveals transitions between ferromagnetic and antiferromagnetic ordering of the manganese sublattice as the concentration of terbium is varied. This transition is linked to the Mn-Mn in-plane distance. researchgate.net While specific data on the ferromagnetic or antiferromagnetic nature of the In₃Ru compound is limited, the general behavior of ruthenium intermetallics suggests that its magnetic properties would be highly sensitive to its specific crystal structure and stoichiometry.
Magnetostructural Coupling in Ruthenates
Magnetostructural coupling refers to the strong interplay between a material's magnetic and crystallographic degrees of freedom. In such materials, a change in the magnetic state can induce a structural phase transition, and conversely, a structural change can significantly alter the magnetic properties. This phenomenon is a key feature in many functional materials, including those exhibiting magnetoresponsive effects. iaea.org
Ruthenates, a class of oxides containing ruthenium, provide clear examples of magnetostructural coupling. For instance, Li₂RuO₃, which has a honeycomb lattice structure, undergoes a magnetostructural transition at high temperatures. tu-darmstadt.deaps.org In this material, the magnetic and structural transitions appear to occur at slightly different temperatures, with the structural transition preceding the magnetic one. tu-darmstadt.de This transition involves Ru-Ru dimerization and the formation of spin-singlets, which is evident from an abrupt change in magnetic susceptibility. aps.org
The substitution of elements can have a profound effect on this coupling. For example, replacing just 5% of the lithium in Li₂RuO₃ with sodium alters the Ru-Ru dimerization pattern and reverses the magnetic anisotropy, while the transition temperature remains around 540 K. tu-darmstadt.de
In perovskite ruthenates like SrRu₀.₈₈Cr₀.₁₂O₃, a significant magneto-elastic and a noticeable magnetostructural coupling are observed in the ferromagnetic state. aps.org The structural distortion in these perovskites is often described in terms of the tilting of the oxygen octahedra. aps.org The coupling is evident from the anomalous variation in the cell volume near the magnetic ordering temperature, a phenomenon known as volume magnetostriction. aps.org
The table below summarizes the magnetostructural transition temperatures in selected ruthenates.
| Compound | Transition Temperature (K) | Nature of Transition |
| Li₂RuO₃ | ~540 - 570 K | Coupled magnetostructural, Ru-Ru dimerization |
| (Li₀.₉₅Na₀.₀₅)₂RuO₃ | ~540 K | Coupled magnetostructural, altered dimerization pattern |
| SrRu₀.₈₈Cr₀.₁₂O₃ | ~165 K (Tc) | Ferromagnetic ordering with magneto-elastic coupling |
Influence of Stoichiometry and Doping on Magnetic Properties of In-Ru Intermetallics
The magnetic properties of intermetallic compounds are highly sensitive to their stoichiometry and to the presence of dopant atoms. Deviations from the ideal stoichiometric ratio or the introduction of foreign elements can significantly alter the electronic structure and, consequently, the magnetic interactions within the material. rsc.orgacs.org
In many manganite perovskites, doping at the manganese site often leads to a decrease in the magnetic transition temperature due to the weakening of the double exchange interaction. rsc.org However, doping with ruthenium can have a different effect. For example, in Pr₀.₆₇Ba₀.₃₃Mn₁₋ₓRuₓO₃, doping with a small amount of ruthenium at the Mn site increases the paramagnetic to ferromagnetic transition temperature (TC). rsc.org This is attributed to the fact that Ru can modify the Mn³⁺/Mn⁴⁺ ratio and the Mn-O-Mn bond angles, thereby affecting the magnetic interactions. rsc.org
Similarly, in Ca₀.₈₅Pr₀.₁₅Mn₁₋ₓRuₓO₃, the introduction of ruthenium enhances the ferromagnetic interaction. zenodo.org The Curie temperature increases with the ruthenium content, and the nature of the ferromagnetic-paramagnetic phase transition is also altered. zenodo.org The effect of ruthenium doping is not only direct, through the Ru/Mn substitution, but also indirect, by influencing the oxygen content in the material. acs.org In some cases, ruthenium addition can "improve" the magnetic properties of non-optimally doped manganites, leading to an increase in TC and the emergence of a significant magnetoresistance effect. acs.org
The influence of stoichiometry is also evident in compounds like SrRuO₃. Spin-pumping experiments have shown that non-stoichiometric SrRu₀.₇O₃ exhibits a smaller spin Hall angle compared to its stoichiometric counterpart, indicating that deviations from the ideal composition can alter spin-charge interconversion efficiencies by affecting the electronic band structure. acs.org
The table below presents the effect of Ruthenium doping on the Curie Temperature (TC) of selected manganites.
| Compound | Ru content (x) | TC (K) |
| Pr₀.₆₇Ba₀.₃₃MnO₃ | 0 | 130 |
| Pr₀.₆₇Ba₀.₃₃Mn₀.₉Ru₀.₁O₃ | 0.1 | 153 |
| Ca₀.₈₅Pr₀.₁₅MnO₃ | 0 | ~115 (FM range) |
| Ca₀.₈₅Pr₀.₁₅Mn₀.₉₆Ru₀.₀₄O₃ | 0.04 | 135 |
| Ca₀.₈₅Pr₀.₁₅Mn₀.₉₂Ru₀.₀₈O₃ | 0.08 | 180 |
Catalytic Applications of Indium Ruthenium Systems
Heterogeneous Catalysis with Indium-Ruthenium Materials
Heterogeneous catalysis, where the catalyst and reactants exist in different phases, is a cornerstone of industrial chemistry. Materials combining indium and ruthenium are emerging as highly effective catalysts for important environmental and energy-related applications. The interaction between ruthenium nanoparticles or single atoms and indium-based supports like indium(III) oxide (In2O3) creates active sites that enhance reaction rates and selectivity.
CO2 Hydrogenation to Methanol (B129727) on Ru/In2O3 Catalysts
The conversion of carbon dioxide (CO2), a primary greenhouse gas, into methanol (CH3OH) is a promising strategy for renewable energy storage. acs.org In2O3-based catalysts have garnered significant attention for this reaction due to their high selectivity for methanol. acs.orgnortheastern.edu The addition of ruthenium as a promoter further enhances catalytic performance. researchgate.netacs.org
In a Ru/In2O3 system, ruthenium is typically deposited as highly dispersed nanoparticles on the surface of In2O3. researchgate.net This configuration creates a strong metal-support interaction that is crucial for the catalyst's activity. researchgate.net The role of ruthenium is to facilitate the dissociation of hydrogen (H2), a process known as hydrogen spillover. researchgate.net These activated hydrogen atoms migrate onto the In2O3 support, promoting the formation of oxygen vacancies on its surface. researchgate.net These vacancies are believed to be the active sites for CO2 adsorption and activation. acs.orgacs.org
Research has demonstrated that Ru/In2O3 catalysts exhibit high activity and selectivity for methanol synthesis. researchgate.net The methanol space-time yield can reach 0.57 gmethanol gcat⁻¹ h⁻¹ at 300 °C, which is significantly higher than that of pure In2O3. researchgate.net The selectivity towards methanol can be as high as 97.4% at 200 °C. researchgate.net The reaction is thought to proceed via a CO-hydrogenation route, which is thermodynamically favored on the Ru/In2O3 surface. researchgate.net
| Catalyst | Temperature (°C) | Methanol Selectivity (%) | Methanol Space-Time Yield (g gcat⁻¹ h⁻¹) |
| Ru/In2O3 | 200 | 97.4 | - |
| Ru/In2O3 | 300 | 69.7 | 0.57 |
| Au/In2O3 | 300 | 67.8 | 0.47 |
This table presents comparative data on catalyst performance in CO2 hydrogenation to methanol. researchgate.netosti.gov
Water Oxidation Catalysis by Ruthenium Complexes and Surfaces
Water oxidation is a critical reaction in artificial photosynthesis and the production of hydrogen fuel through water splitting. Ruthenium-based molecular catalysts are among the most efficient for this process. researchgate.net One of the benchmark catalysts is the Ru(bda) complex (bda = 2,2'-bipyridine-6,6'-dicarboxylate). researchgate.net While this area primarily focuses on ruthenium, the support material can play a crucial role. For instance, indium tin oxide (In2O3:Sn) electrodes have been used as surfaces for ruthenium-based water oxidation catalysts. nih.gov
The mechanism of water oxidation by ruthenium complexes is complex, often involving proton-coupled electron transfer (PCET) steps and the formation of high-valent ruthenium-oxo species (e.g., RuV=O). acs.orgacs.org For the well-studied "blue dimer," cis,cis-[(bpy)2(H2O)RuIIIORuIII(H2O)(bpy)2]4+, a four-electron oxidation process leads to the reactive [(O)RuVORuV(O)]4+ intermediate, which then oxidizes water. nih.gov
Surface attachment of these molecular catalysts is key to creating practical devices. Attaching ruthenium complexes to surfaces like indium tin oxide can dramatically improve the rate of catalyst oxidation and induce water oxidation catalysis where it would otherwise be kinetically inaccessible. nih.gov This highlights a synergistic role where the indium-based surface facilitates the electron transfer necessary for the ruthenium catalyst to function.
Single-Atom Alloys Incorporating Indium or Ruthenium and Their Catalytic Activity
Single-atom alloys (SAAs) represent a frontier in catalysis, maximizing the efficiency of precious metals by dispersing them as isolated atoms on a host metal or support. rsc.org This approach offers high atom utilization and often leads to unique catalytic properties due to the distinct electronic structure of the single atoms. rsc.org
Ruthenium-based SAAs have shown exceptional performance in various reactions, including the hydrogen evolution reaction (HER), a key process in water splitting. rsc.orgresearchgate.net For example, a RuAu single-atom alloy exhibited a much lower overpotential (24 mV at 10 mA cm⁻²) for HER in alkaline media compared to the commercial Pt/C catalyst (46 mV). researchgate.net Similarly, atomically dispersed ruthenium on a nitrogen-doped carbon support showed excellent HER activity. researchgate.net While research on indium-ruthenium SAAs is emerging, the principles suggest significant potential. Theoretical calculations have shown that introducing ruthenium atoms into a cobalt core can enhance electron transfer, which is beneficial for HER. researchgate.net
Conversely, systems with single ruthenium atoms on supports like TiO2 have been developed for reactions such as the iodide oxidation reaction. researchgate.net Although not indium-based, this demonstrates the versatility of the single-atom concept for ruthenium. The unique catalytic properties arise because electron-deficient single Ru atoms may not be performant for certain reactions like H2 activation, whereas they can be highly active for others. rsc.org
Homogeneous Catalysis Involving Indium and Ruthenium Species
In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. This allows for high selectivity and milder reaction conditions. Both ruthenium and indium compounds are extensively used as homogeneous catalysts in organic synthesis. matthey.com
Ruthenium-Catalyzed Organic Transformations
Ruthenium complexes are exceptionally versatile homogeneous catalysts capable of promoting a wide range of organic reactions. researchgate.net Their utility stems from the accessibility of multiple oxidation states and the ability to coordinate with a vast array of ligands, which allows for fine-tuning of their reactivity and selectivity. alfachemic.comresearchgate.net
Key ruthenium-catalyzed transformations include:
Hydrogenation and Transfer Hydrogenation: Ruthenium catalysts are highly effective for the hydrogenation of various unsaturated functional groups, including alkenes, nitro groups, and nitriles. researchgate.netalfachemic.com Transfer hydrogenation, which uses a safe hydrogen donor like isopropanol instead of H2 gas, is a particularly important application for synthesizing alcohols and amines. nih.gov
Olefin Metathesis: Grubbs' catalysts, which are ruthenium-based, revolutionized organic synthesis by enabling the efficient formation of carbon-carbon double bonds. This reaction has widespread applications in polymer chemistry and the synthesis of complex molecules. sigmaaldrich.com
Oxidation Reactions: Ruthenium complexes can catalyze the oxidation of alcohols to aldehydes or esters. alfachemic.com Ruthenium tetroxide is a powerful oxidizing agent for a variety of organic compounds. alfachemic.com
C-H Activation: Ruthenium catalysts can activate otherwise inert carbon-hydrogen bonds, allowing for the direct functionalization of organic molecules in a more atom-economical way. alfachemic.com
"Borrowing Hydrogen" Reactions: These advanced catalytic cycles involve the temporary removal of hydrogen from an alcohol to form a carbonyl compound, which then reacts with another species (like an amine) before the hydrogen is returned. This enables the synthesis of valuable γ-amino alcohols from simple allyl alcohols. acs.org
Indium-Mediated Reactions in Organic Synthesis
Indium has carved out a unique niche in organic synthesis, largely due to its remarkable compatibility with water. benthamdirect.comeurekaselect.com Unlike many other organometallic reagents that are highly sensitive to moisture, indium-mediated reactions can often be performed in aqueous media, aligning with the principles of green chemistry. wikipedia.org
The primary roles of indium in homogeneous catalysis are:
Lewis Acid Catalysis: Indium(III) compounds, such as indium halides (InBr3, InI3), are effective soft Lewis acids. syncatmeth.es They can activate unsaturated systems like alkynes, making them susceptible to nucleophilic attack. This has been applied to the synthesis of important heterocyclic compounds like benzo[b]furans and 2H-chromenes. syncatmeth.es
Mediator in Carbon-Carbon Bond Formation: Metallic indium is widely used to mediate Barbier-type reactions, particularly allylations. wikipedia.org In these one-pot reactions, indium, an allyl halide, and an electrophile (like an aldehyde or ketone) are mixed together. wikipedia.org The organoindium intermediate formed in situ is highly chemoselective; it readily reacts with carbonyl groups but does not react with hydroxyl or carboxylic acid groups, often eliminating the need for protecting groups. wikipedia.org This is especially useful in carbohydrate chemistry. wikipedia.org Indium-mediated allylation of sulfonimines to produce homoallylic sulfonamides is another key application. organic-chemistry.org
| Reaction Type | Catalyst/Mediator | Key Features |
| Transfer Hydrogenation | Ruthenium Complexes | Forms C-C bonds; uses alcohols as hydrogen donors. nih.gov |
| Allylation | Indium Metal | Barbier-type reaction; often performed in water; high chemoselectivity. wikipedia.orgorganic-chemistry.org |
| Hydroarylation | Indium(III) Halides | Lewis acid catalysis; activation of alkynes for nucleophilic attack. syncatmeth.es |
| Hydroamination | Ruthenium Complexes | "Borrowing Hydrogen" mechanism; forms γ-amino alcohols. acs.org |
This table summarizes key homogeneous catalytic reactions involving ruthenium and indium.
Reaction Mechanisms and Surface Interactions in Indium-Ruthenium Catalysis
There is no available research detailing the reaction mechanisms or surface interactions specific to catalysis involving the Indium--ruthenium (3/1) compound. Understanding these aspects would require dedicated surface science and computational studies on the In₃Ru material, which have not been reported in the scientific literature. Mechanistic insights from other bimetallic ruthenium systems exist, but they cannot be directly applied to the unique electronic and geometric structure of In₃Ru without experimental or theoretical validation.
Surface Science and Interface Phenomena of Indium Ruthenium Materials
Surface Reconstruction and Termination of Indium-Ruthenium Intermetallics
Detailed experimental studies specifically characterizing the surface reconstruction and termination of In₃Ru are not yet prevalent in publicly available scientific literature. The crystal structure of In₃Ru is known to be tetragonal, belonging to the P-4n2 space group materialsproject.org. In this structure, each ruthenium atom is coordinated with eight indium atoms, and there are two distinct indium sites materialsproject.org.
Theoretical models, often employed to predict the behavior of such materials, would typically explore various surface terminations (e.g., In-terminated or Ru-terminated surfaces) and their subsequent reconstructions to identify the most stable surface configurations under different conditions. However, specific research detailing these aspects for In₃Ru has not been widely reported.
Adsorption and Desorption Processes on Indium-Ruthenium Surfaces
While dedicated studies on the adsorption and desorption kinetics of various molecules on In₃Ru surfaces are sparse, theoretical investigations into its catalytic activity provide indirect evidence of its surface interaction capabilities. For instance, computational studies on the use of In₃Ru as a catalyst for CO₂ conversion to methanol (B129727) utilize adsorption energy distributions as a key descriptor. This approach aggregates the binding energies for different catalyst facets, binding sites, and adsorbates to predict catalytic performance researchgate.net. This implies that the surface of In₃Ru possesses sites capable of adsorbing reaction intermediates.
Interfacial Reactivity and Heterogeneous Catalysis
The most significant research concerning the surface properties of In₃Ru lies in the field of heterogeneous catalysis, primarily through theoretical and computational studies.
A systematic theoretical study has explored the potential of InₓRuᵧ alloys, including In₃Ru, for the electrochemical reduction of nitrate (B79036) to ammonia (B1221849). This process is crucial for both environmental remediation of nitrogen-containing pollutants and sustainable ammonia production. The study found that while pure indium and ruthenium show some activity, their alloys, particularly In₃Ru, exhibit significantly enhanced catalytic activity and selectivity usq.edu.au.
The theoretical findings suggest that the In₃Ru alloy surface can effectively inhibit the formation of unwanted byproducts such as NO₂ and NO. Furthermore, it is predicted to suppress the parasitic hydrogen evolution reaction (HER), which is a common challenge in aqueous electrocatalysis usq.edu.au. These predictions highlight the unique interfacial reactivity of the In₃Ru surface in a complex electrochemical environment.
Another computational framework aimed at accelerating the discovery of novel catalysts for the thermoreduction of CO₂ to methanol has also included In₃Ru in its screening of potential candidates researchgate.net. The inclusion of In₃Ru in such a high-throughput screening underscores its potential as a catalytically active material.
| Catalytic Application | Reactants | Primary Product | Predicted Advantages of In₃Ru Surface | Reference |
| Electrochemical Nitrate Reduction | NO₃⁻, H₂O | NH₃ | High catalytic activity, High selectivity, Inhibition of NO₂ and NO byproducts, Suppression of Hydrogen Evolution Reaction (HER) | usq.edu.au |
| CO₂ Thermoreduction | CO₂, H₂ | CH₃OH | Included in high-throughput screening of potential catalysts based on adsorption energy distributions. | researchgate.net |
Doping Effects on Surface Properties of Indium-Ruthenium Systems
Currently, there is a lack of available research and data concerning the effects of doping on the surface properties of the In₃Ru system. Such studies would be valuable in understanding how the introduction of other elements might further tune the electronic structure and catalytic activity of the In₃Ru surface for specific applications.
Doping and Alloying Strategies for Modulating Indium Ruthenium Properties
Role of Indium and Ruthenium as Dopants in Semiconductor Materials (e.g., CdSe, InP)
The constituent elements of In₃Ru, indium and ruthenium, themselves play significant roles as dopants in various semiconductor materials, altering their electrical, optical, and structural properties wikipedia.org.
Indium as a Dopant: Indium is a well-established dopant for modulating the properties of semiconductors. For instance, when introduced into cadmium selenide (B1212193) (CdSe), a II-VI semiconductor, indium acts as an n-type dopant. By substituting cadmium, it increases the concentration of charge carriers, which in turn enhances electrical conductivity tccollege.org. This doping process can also shift the energy band gap of CdSe to a more ideal value for certain applications tccollege.org. Similarly, in cadmium sulfide (B99878) (CdS), another II-VI semiconductor, indium doping has been shown to decrease resistivity and increase carrier concentration chalcogen.ro. The introduction of indium can lead to a widening of the optical band gap, a phenomenon known as the Burstein-Moss effect chalcogen.ro. In III-V semiconductors like indium phosphide (B1233454) (InP), while indium is a native element, its concentration is critical. Doping InP with elements like zinc is a common practice to create p-type materials for electronic devices csfusion.org. Furthermore, semiconductors can be turned into superconductors through doping, as seen when germanium telluride is doped with indium riken.jp.
Ruthenium as a Dopant: Ruthenium doping can introduce unique functionalities to semiconductor materials. In indium phosphide (InP), ruthenium has been successfully used as a dopant to create thermally stable, semi-insulating layers, which are crucial for high-performance electronic devices researchgate.net. Ru-doping in InP quantum dots has been demonstrated to produce efficient red light emitters by creating mid-gap states that cause a significant red shift in emission acs.org. Beyond InP, ruthenium doping is explored in other materials to induce novel properties. For example, it can be used to improve the photoelectrochemical (PEC) performance of materials like antimony sulfide (Sb₂S₃) for applications in solar hydrogen production researchgate.net. In certain oxides, ruthenium doping can enhance or suppress ferromagnetism and alter the electronic transport properties aps.org. For instance, doping manganites with ruthenium can affect the magnetic interactions and transition temperatures mdpi.com.
Table 1: Effects of Indium and Ruthenium as Dopants in Semiconductors
| Dopant | Host Semiconductor | Primary Effect | Notable Outcome |
| Indium | Cadmium Selenide (CdSe) | n-type doping | Enhanced electrical conductivity and tuned bandgap tccollege.org |
| Indium | Cadmium Sulfide (CdS) | n-type doping | Decreased resistivity and increased carrier concentration chalcogen.ro |
| Indium | Germanium Telluride (GeTe) | Induces superconductivity | Transition from semiconductor to superconductor riken.jp |
| Ruthenium | Indium Phosphide (InP) | Creates deep levels | Formation of thermally stable semi-insulating layers researchgate.net |
| Ruthenium | Indium Phosphide (InP) Quantum Dots | Introduces mid-gap states | Efficient red-light emission acs.org |
| Ruthenium | Antimony Sulfide (Sb₂S₃) | Improved charge carrier concentration | Enhanced photoelectrochemical performance researchgate.net |
| Ruthenium | Manganites | Modifies magnetic exchange interactions | Altered ferromagnetic transition temperatures aps.orgmdpi.com |
Alloying with Third Elements for Enhanced Functionality of Indium-Ruthenium
The functionality of the base In-Ru system can be significantly expanded by introducing a third element to form a ternary alloy. This approach is particularly promising in the field of catalysis, where multicomponent systems often exhibit synergistic effects.
While specific research on ternary alloys of In₃Ru is not extensively documented, the principles of alloying suggest that adding elements like other platinum-group metals (e.g., palladium, rhodium) or transition metals could enhance catalytic activity and selectivity. Indium and its compounds are known to be effective in catalytic processes such as hydrogenation and dehydrogenation indium.com. Ruthenium is also a well-known catalyst, and its performance can be modified by alloying. For example, in automotive catalysts, ruthenium is considered for use in combination with palladium and rhodium researchgate.net. The stability of ruthenium catalysts can be improved by forming a solid solution with other oxides, such as iron oxide researchgate.net.
The choice of a third element would depend on the target application. For electrocatalysis, an element like platinum could be introduced to improve the oxygen reduction reaction kinetics. For specific chemical transformations, a promoter element might be added to increase the selectivity towards a desired product. The formation of a ternary alloy can modify the electronic structure and geometric arrangement of atoms on the catalyst surface, creating new active sites with enhanced performance.
Impact of Doping on Electronic and Magnetic Properties of Intermetallics
Doping is a powerful technique to manipulate the electronic and magnetic properties of intermetallic compounds. The introduction of even small amounts of a foreign element can cause significant changes in the crystal structure, density of states, and magnetic ordering.
In ruthenium-based intermetallics, these effects are well-documented. For example, doping SrRuO₃, an itinerant ferromagnetic oxide, with chromium preserves the perpendicular magnetic anisotropy and influences the Hall effect nih.gov. In other complex oxides, ruthenium doping can enhance ferromagnetism by altering the Mn³⁺-O-Mn⁴⁺ bond angles and distances, which in turn affects the magnetic exchange interactions mdpi.com. However, at higher doping levels in some systems, ruthenium can suppress ferromagnetism and enhance insulating properties aps.org.
The magnetic state of a material can be highly sensitive to the local atomic environment. In the case of a Kitaev quantum spin liquid candidate, Ag₃LiIr₂O₆, substituting some of the iridium with ruthenium leads to long-range magnetic ordering at a higher temperature compared to the parent compound arxiv.org. This demonstrates that doping can be used to tune the delicate balance between different magnetic ground states. Doping can also be used to induce ferromagnetic behavior in materials that are otherwise paramagnetic or antiferromagnetic researchgate.netprinceton.edu.
While specific studies on the doping of the In₃Ru intermetallic are scarce, the principles derived from other ruthenium-based intermetallics suggest that introducing dopants could be a viable strategy to control its electronic and magnetic characteristics. For instance, substituting a small fraction of indium or ruthenium with a suitable element could potentially induce or enhance magnetic ordering or modify its electrical transport properties.
Table 2: Impact of Doping on Properties of Ruthenium-Based Intermetallics
| Intermetallic System | Dopant | Impact on Properties |
| Pr₀.₆₇Ba₀.₃₃MnO₃ | Ruthenium | Increased ferromagnetic transition temperature mdpi.com |
| La₀.₈₅Sr₀.₁₅MnO₃ | Ruthenium | Enhanced ferromagnetism at low doping levels aps.org |
| SrRuO₃ | Chromium | Preserved perpendicular magnetic anisotropy, altered Hall resistivity nih.gov |
| CaMnO₃ | Praseodymium and Ruthenium | Strengthened ferromagnetic interaction researchgate.net |
| Ag₃LiIr₂O₆ | Ruthenium | Induced long-range magnetic order at a higher temperature arxiv.org |
Future Research Directions and Potential Applications
Exploration of Novel Indium-Ruthenium Stoichiometries and Crystal Structures
The foundation for designing new materials lies in a thorough understanding of their fundamental crystal structures and the potential for forming different phases. While the RuIn₃ compound is well-characterized, the broader Indium-Ruthenium (In-Ru) system remains a fertile ground for discovery.
Detailed Research Findings: The known Indium-Ruthenium (3/1) compound crystallizes in a highly ordered tetragonal structure. researchgate.net This specific arrangement of indium and ruthenium atoms is responsible for its characteristic electronic properties. Research has precisely determined its crystal lattice parameters, providing a solid baseline for further exploration. researchgate.net Studies on single crystals of RuIn₃ have confirmed its semiconducting nature, exhibiting a band gap between 0.4 and 0.5 eV. arxiv.org This intrinsic property is a direct consequence of its crystal structure.
Future research will likely focus on exploring the full In-Ru binary phase diagram, which is not yet completely evaluated. researchgate.net This could reveal new, thermodynamically stable or metastable intermetallic compounds with different In:Ru ratios. Techniques like high-throughput computational screening, combined with experimental synthesis methods such as arc melting or mechanochemical synthesis, could accelerate the discovery of novel stoichiometries. researchgate.netmdpi.com For instance, the mechanochemical interaction of gallium (a group 13 relative of indium) and ruthenium has been shown to produce various intermetallic phases, suggesting similar possibilities for the In-Ru system. researchgate.net
The discovery of other complex ruthenium-containing intermetallics, such as LaRu₂Al₂B, which has a unique layered crystal structure, demonstrates that ruthenium can form diverse and complex atomic arrangements with other elements. nih.gov Investigating ternary or quaternary systems by introducing additional elements to the In-Ru framework could lead to entirely new crystal structures with tailored properties.
Table 1: Crystallographic Data for Indium-Ruthenium (3/1)
| Compound | Crystal System | Space Group | Lattice Parameters (Å) |
|---|---|---|---|
| RuIn₃ | Tetragonal | P4₂/mnm | a = 6.995, c = 7.236 |
Rational Design of Indium-Ruthenium (3/1) and Related Functional Materials
Rational design involves the deliberate modification of a material's structure and composition to achieve specific, enhanced functionalities. For RuIn₃, this approach is primarily centered on tuning its electronic and thermoelectric properties.
Detailed Research Findings: The concept of using well-defined intermetallic compounds as platforms for designing functional materials, particularly for catalysis, is a rapidly growing field. digitellinc.comrsc.orgnih.gov The ordered structure of compounds like RuIn₃ allows for precise control over the active sites, which is crucial for catalytic activity and selectivity. windows.net
A prominent example of the rational design of RuIn₃ is in the field of thermoelectrics. The parent RuIn₃ compound is a semiconductor, but its thermoelectric performance can be significantly enhanced through chemical substitution, or doping. aps.orgresearchgate.net The electronic structure of RuIn₃ possesses sharp, peak-like features in its density of states near the band edges. researchgate.net This feature is highly advantageous, as it allows for significant improvements in thermoelectric properties with only minor changes in composition.
Research has shown that by substituting a small amount of indium with tin (an electron donor), RuIn₃ can be converted into an n-type semiconductor. aps.orgresearchgate.net Conversely, substituting indium with zinc (an electron acceptor) transforms it into a p-type semiconductor. aps.orgresearchgate.net This ability to select the majority charge carrier type (electron or hole) simply by changing the dopant is a key aspect of rational design. This targeted doping makes it possible to fine-tune the material for use in either the n- or p-leg of a thermoelectric device, and has been shown to yield a substantial increase in the thermoelectric figure of merit (zT), a measure of a material's efficiency. researchgate.net
Table 2: Properties of Designed Indium-Ruthenium (3/1) Materials
| Material | Design Strategy | Resulting Property | Potential Application |
|---|---|---|---|
| RuIn₃₋ₓSnₓ | Electron doping (substituting In with Sn) | n-type semiconductor | Thermoelectric power generation |
| RuIn₃₋ₓZnₓ | Hole doping (substituting In with Zn) | p-type semiconductor | Thermoelectric power generation |
Integration into Advanced Electronic and Catalytic Devices
The unique properties of RuIn₃, both in its pure form and as a rationally designed material, open up possibilities for its use in specialized electronic and catalytic applications.
Detailed Research Findings: The most immediate potential application for RuIn₃ is in thermoelectric devices for waste heat recovery. Its nature as a robust semiconductor, combined with the demonstrated ability to tune its properties through doping, makes it a compelling candidate. aps.orgresearchgate.net Thermoelectric generators require both n-type and p-type materials, and the RuIn₃ system offers a platform to develop both, potentially from the same parent compound, which could simplify manufacturing.
In the realm of catalysis, ruthenium itself is a highly versatile catalyst used in many industrial processes. rsc.orgresearchgate.netbritannica.com The use of intermetallic compounds like RuIn₃ can offer advantages over single-metal catalysts, such as enhanced stability and selectivity due to the defined arrangement of atoms. nih.govnih.gov A recent breakthrough has demonstrated the high efficiency of RuIn₃ nanoparticles supported on carbon (RuIn₃/C) as an electrocatalyst for the reduction of nitrate (B79036) to ammonia (B1221849). researchgate.net This is a highly relevant application for environmental remediation, specifically in treating nitrate-contaminated wastewater. The high activity and selectivity of the RuIn₃ catalyst in this reaction highlight the potential of In-Ru intermetallics in electrocatalysis.
Furthermore, the broader electronics industry extensively uses ruthenium for components like wear-resistant electrical contacts and chip resistors. rsc.orgfastercapital.commatthey.com While direct integration of RuIn₃ into mainstream microprocessors is not yet established, its specific semiconducting properties could be leveraged in other areas of electronics, such as specialized sensors or as a capping layer in certain devices. wikipedia.orgresearchgate.net The development of ruthenium-based nanomaterials for electrochemical sensors is an active area of research, providing a platform for the future integration of In-Ru compounds. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
